![molecular formula C9H21ClN2O2 B1520838 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride CAS No. 1179361-35-3](/img/structure/B1520838.png)
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride
Overview
Description
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, or Boc-MPDH, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of fields, including biochemistry, pharmacology, and organic synthesis. Boc-MPDH is a chiral compound, meaning it can exist in two forms, known as enantiomers. This property makes it useful for a range of applications, including asymmetric synthesis, drug synthesis, and chiral resolution.
Scientific Research Applications
1. As a Key Intermediate in Synthetic Chemistry
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is recognized for its role in the stereocontrolled synthesis of vicinal diamines, a structural motif found in numerous natural products with significant biological activities and in various chiral molecular catalysts. The organocatalytic asymmetric Mannich reactions of N-protected aminoacetaldehydes have been employed to efficiently and selectively generate enantioenriched vicinal diamines. This method is exemplified in the formal synthesis of (-)-agelastatin A, highlighting the compound's potential as a valuable chiral synthon in complex molecular constructions (Kano et al., 2012).
2. In the Development of Bifunctional Chelating Agents
The compound also serves as a precursor for selectively N-protected-1,2,3-triaminopropanes, functionalized as 1,3 or 1,2 diamines. These intermediates are crucial in the simplified and efficient synthesis of various bifunctional chelating agents, demonstrating the versatility of 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride in facilitating complex organic syntheses and the production of chemical agents with potential applications in various fields including medicinal chemistry (Benoist et al., 1998).
3. In Asymmetric Synthesis and Catalysis
This compound is integral in the field of asymmetric synthesis and catalysis, particularly in the creation of chiral 1,2-diamines. The synthesis from unsubstituted diamines via N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines, followed by specific lithiation-substitution and hydrolysis processes, results in enantiomerically enriched 1,2-diamines. This is especially noteworthy as chiral 1,2-diamines are highly valuable in controlling elements in asymmetric synthesis and catalysis, marking the compound's significance in the synthesis of pharmaceutically relevant structures (Ashweek et al., 2003).
properties
IUPAC Name |
tert-butyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(4,5)10;/h6,10H2,1-5H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOAZNAQCMJOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662573 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride | |
CAS RN |
1179361-35-3 | |
Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.